N,N-dimethyl-2-[(2-methylpyrimidin-4-yl)oxy]cyclohexan-1-amine
Description
N,N-Dimethyl-2-[(2-methylpyrimidin-4-yl)oxy]cyclohexan-1-amine is a cyclohexanamine derivative featuring a dimethylamino group at the 1-position and a 2-methylpyrimidin-4-yloxy substituent at the 2-position. The pyrimidine ring contributes to hydrogen-bonding interactions, while the cyclohexane backbone enhances lipophilicity, influencing bioavailability and target binding .
Properties
IUPAC Name |
N,N-dimethyl-2-(2-methylpyrimidin-4-yl)oxycyclohexan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O/c1-10-14-9-8-13(15-10)17-12-7-5-4-6-11(12)16(2)3/h8-9,11-12H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTZYWCIDGCUGCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCCCC2N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N,N-dimethyl-2-[(2-methylpyrimidin-4-yl)oxy]cyclohexan-1-amine is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of 234.34 g/mol. The compound is characterized by a cyclohexane ring, a dimethylamino group, and a pyrimidine derivative, which contribute to its basicity and reactivity. The presence of these functional groups enhances its potential biological activity.
Pharmacological Properties
1. Antimicrobial Activity:
Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of pyrimidine and cyclohexane have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . While specific data on this compound is limited, its structural analogs suggest potential efficacy in this area.
2. Enzyme Interaction:
The compound's structural features may allow it to interact with specific enzymes involved in neurotransmitter metabolism. For example, related compounds have demonstrated the ability to catalyze oxidative deamination reactions, which are crucial in the metabolism of neuroactive amines . This suggests that this compound could play a role in modulating neurotransmitter levels.
The precise mechanisms by which this compound exerts its biological effects are not fully elucidated. However, based on the behavior of structurally similar compounds, several potential mechanisms can be hypothesized:
1. Interaction with Receptors:
The pyrimidine moiety may facilitate binding to various receptors in the central nervous system, potentially influencing neurotransmitter signaling pathways.
2. Modulation of Enzymatic Activity:
Given its ability to interact with enzymes involved in amine metabolism, the compound may alter the metabolic pathways of certain neurotransmitters, thereby impacting physiological functions such as mood regulation and cognitive processes.
Research Findings
A review of available literature reveals several studies that provide insight into the biological activity of related compounds:
Case Studies
While specific case studies on this compound are scarce, analogous compounds have been investigated for their therapeutic potential:
Case Study 1: Antimicrobial Efficacy
A study evaluated a series of pyridine derivatives for their antibacterial properties, revealing that certain modifications significantly enhanced efficacy against resistant strains of bacteria . This highlights the importance of structural optimization in developing effective antimicrobial agents.
Case Study 2: Neurotransmitter Modulation
Research on related dimethylamino compounds indicated their potential role in modulating neurotransmitter levels through enzyme interaction, suggesting pathways for further exploration regarding cognitive enhancement or neuroprotection .
Comparison with Similar Compounds
Structural Analogs and Key Differences
Table 1: Structural Comparison of Cyclohexanamine Derivatives
Q & A
Q. What are the key synthetic routes for preparing N,N-dimethyl-2-[(2-methylpyrimidin-4-yl)oxy]cyclohexan-1-amine?
Methodological Answer: The synthesis typically involves multi-step reactions:
- Step 1: Start with a cyclohexanone derivative. Introduce the pyrimidinyloxy group via nucleophilic aromatic substitution (e.g., using 2-methylpyrimidin-4-ol and a halogenated cyclohexanone intermediate under basic conditions) .
- Step 2: Functionalize the cyclohexane ring with dimethylamine via reductive amination. For example, treat the intermediate with dimethylamine and a reducing agent like NaBH(OAc)₃ in dichloromethane (DCM) .
- Step 3: Purify intermediates using column chromatography and confirm structures via mass spectrometry (MS) and ¹H NMR. For example, MS (ESI +) can verify molecular ions (e.g., m/z 198 [M + H]⁺ for amine intermediates) .
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
Methodological Answer:
- Mass Spectrometry (MS): ESI+ mode confirms molecular weight (e.g., m/z 452 [M + H]⁺ for related pyrimidine derivatives) .
- ¹H NMR: Assign peaks for key groups:
- Pyrimidine protons (δ 8.0–8.5 ppm for aromatic H).
- Cyclohexyl methine (δ 3.0–4.0 ppm for oxygen-linked CH).
- N,N-dimethyl groups (δ 2.2–2.5 ppm for CH₃) .
- X-ray Crystallography (if applicable): Resolve stereochemistry, as seen in analogous pyrimidinyloxy cyclohexane structures .
Advanced Research Questions
Q. How can computational methods predict the electronic properties and reactivity of this compound?
Methodological Answer:
- Density Functional Theory (DFT): Calculate HOMO/LUMO energies to predict nucleophilic/electrophilic sites. The Colle-Salvetti correlation-energy formula (adapted for DFT) models electron density and kinetic energy to assess reactivity .
- Molecular Dynamics (MD): Simulate solvent interactions or conformational stability of the cyclohexane ring .
Q. What strategies resolve discrepancies in NMR data for stereoisomers of this compound?
Methodological Answer:
- Chiral Chromatography: Separate enantiomers using chiral stationary phases (e.g., cellulose-based columns) .
- Variable Temperature (VT) NMR: Reduce signal broadening caused by conformational exchange in the cyclohexane ring .
- X-ray Diffraction: Definitive resolution of stereochemistry, as demonstrated in crystallographic studies of similar amines .
Q. How can reaction conditions be optimized to improve synthetic yield?
Methodological Answer:
- Design of Experiments (DoE): Systematically vary parameters (temperature, solvent, catalyst loading). For example, NaHB(OAc)₃ in DCM with acetic acid improves reductive amination efficiency .
- Catalyst Screening: Test Pd/C or Raney Ni for hydrogenolysis steps (e.g., debenzylation of intermediates) .
Q. What approaches identify potential biological targets for this compound?
Methodological Answer:
- Molecular Docking: Screen against databases (e.g., Protein Data Bank) using pyrimidine motifs as kinase inhibitors. Analogous compounds inhibit enzymes like cholinesterase .
- SAR Studies: Modify substituents (e.g., methyl groups on pyrimidine) and test activity in enzyme assays .
Q. How to address conflicting MS and NMR data during characterization?
Methodological Answer:
- High-Resolution MS (HRMS): Confirm molecular formula (e.g., distinguish [M + H]⁺ from adducts).
- 2D NMR (COSY, HSQC): Resolve overlapping signals. For example, HSQC correlates ¹H and ¹³C shifts for oxygen-linked carbons .
- Repetition Under Controlled Conditions: Eliminate artifacts from moisture or impurities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
